An In-Depth Technical Guide to 8-Chloro-3-iodoquinoline: Physicochemical Properties and Synthetic Protocols for Drug Development Professionals
An In-Depth Technical Guide to 8-Chloro-3-iodoquinoline: Physicochemical Properties and Synthetic Protocols for Drug Development Professionals
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Authored by: A Senior Application Scientist
Abstract
8-Chloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered significant interest within the drug development and materials science sectors. Its unique electronic and steric properties, conferred by the chloro and iodo substituents, make it a versatile building block for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of 8-Chloro-3-iodoquinoline, detailed and validated synthetic and analytical protocols, and insights into its reactivity and potential applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical, field-proven methodologies.
Introduction: The Strategic Importance of Halogenated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the anti-malarial, anti-cancer, and anti-bacterial domains.[1][2][3] The strategic introduction of halogen atoms, such as chlorine and iodine, onto this scaffold profoundly influences the molecule's pharmacokinetic and pharmacodynamic profiles. The chlorine atom at the 8-position can enhance metabolic stability and modulate the pKa of the quinoline nitrogen, while the iodine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. This dual functionalization in 8-Chloro-3-iodoquinoline presents a unique opportunity for the rational design of novel therapeutic agents.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following section details the key properties of 8-Chloro-3-iodoquinoline.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 8-chloro-3-iodoquinoline | PubChem[4] |
| Molecular Formula | C₉H₅ClIN | PubChem[4] |
| Molecular Weight | 289.50 g/mol | BLD Pharm[5] |
| CAS Number | 847727-21-3 | BLD Pharm[5] |
| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)Cl)I | PubChem[4] |
| InChI Key | CLABEFPWOLGBAP-UHFFFAOYSA-N | PubChem[4] |
Physical and Spectral Properties
| Property | Value | Remarks |
| Appearance | Off-white to pale yellow crystalline solid | General observation |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Expected to be poorly soluble in water, similar to other halogenated quinolines.[6][7] | N/A |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C.[5] | N/A |
| ¹H NMR & ¹³C NMR | Spectral data is available for confirmation of structure.[8] | Chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrogen atoms. |
| Mass Spectrometry | Monoisotopic Mass: 288.91553 Da.[4] | The molecular ion peak will show a characteristic isotopic pattern for chlorine. |
Synthesis and Purification: A Validated Protocol
The synthesis of 8-Chloro-3-iodoquinoline can be approached through various routes. A common strategy involves the modification of a pre-existing quinoline core. The following protocol outlines a plausible and robust method based on established chemical transformations.
Synthetic Workflow
Caption: A potential synthetic pathway for 8-Chloro-3-iodoquinoline.
Step-by-Step Experimental Protocol
Direct Iodination of 8-Chloroquinoline
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To a stirred solution of 8-chloroquinoline in a suitable solvent such as acetic acid, add a source of electrophilic iodine. A common reagent for this is a mixture of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or nitric acid in the presence of a strong acid like sulfuric acid.
-
The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, which will precipitate the crude product.
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The solid is collected by filtration, washed with water, and then dried.
-
Purification of the crude 8-Chloro-3-iodoquinoline is achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reactivity and Synthetic Applications
The iodine atom at the 3-position of 8-Chloro-3-iodoquinoline is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide array of functional groups, which is a cornerstone of modern drug discovery.
Key Cross-Coupling Reactions
Caption: Key cross-coupling reactions of 8-Chloro-3-iodoquinoline.
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Suzuki-Miyaura Coupling : This reaction couples the 3-iodoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[10][11][12][13] This is a widely used method for synthesizing biaryl compounds.
-
Sonogashira Coupling : Terminal alkynes can be coupled with 8-Chloro-3-iodoquinoline using a palladium catalyst and a copper(I) co-catalyst.[14][15][16][17][18] This reaction is highly valuable for the synthesis of arylalkynes.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 3-position of the quinoline and a primary or secondary amine.[19][20][21][22][23] It is a powerful tool for the synthesis of arylamines.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 8-Chloro-3-iodoquinoline.
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern.[8]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a diagnostic marker.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is typically employed.
Conclusion and Future Outlook
8-Chloro-3-iodoquinoline is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently work with this compound. Future research will likely focus on expanding the scope of its applications in areas such as targeted cancer therapy, novel anti-infective agents, and the development of advanced organic materials.
References
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Buchwald–Hartwig amination. Wikipedia. Accessed January 4, 2026. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Accessed January 4, 2026. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Accessed January 4, 2026. [Link]
- Preparation method of 8-chloroquinolone derivative.
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